molecular formula C17H20N2O3S2 B2411244 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide CAS No. 1219913-58-2

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide

Cat. No.: B2411244
CAS No.: 1219913-58-2
M. Wt: 364.48
InChI Key: MYIFDSOPWNBFLI-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazole ring. The initial step may involve the condensation of appropriate precursors to form the thiazole structure, followed by further functionalization to introduce the acetyl and dioxotetrahydrothiophene groups.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could produce thioethers.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Medicine: Its biological activity could be explored for therapeutic purposes, such as in the development of new drugs.

  • Industry: It might find use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways It may interact with specific enzymes or receptors, leading to biological responses

Comparison with Similar Compounds

  • N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide is structurally similar to other thiazole derivatives and dioxotetrahydrothiophene compounds.

Uniqueness: What sets this compound apart is its specific combination of functional groups and the potential biological activity it may exhibit. This uniqueness could make it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-12-15(23-17(19-12)14-5-3-2-4-6-14)9-16(20)18-10-13-7-8-24(21,22)11-13/h2-6,13H,7-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIFDSOPWNBFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NCC3CCS(=O)(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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